molecular formula C9H10BrNO2 B1611991 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine CAS No. 478366-27-7

2-Bromo-6-[(oxolan-3-yl)oxy]pyridine

Cat. No. B1611991
M. Wt: 244.08 g/mol
InChI Key: UPAMJVZHARZDPW-UHFFFAOYSA-N
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Description

“2-Bromo-6-[(oxolan-3-yl)oxy]pyridine” is a chemical compound with the CAS Number: 1159822-10-2 . It has a molecular weight of 228.09 . The IUPAC name for this compound is 2-bromo-6-tetrahydro-3-furanylpyridine .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-[(oxolan-3-yl)oxy]pyridine” is 1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.

Future Directions

The future directions for “2-Bromo-6-[(oxolan-3-yl)oxy]pyridine” could involve further exploration of its potential uses in the synthesis of other chemical compounds. As a bromopyridine derivative, it could serve as a building block in the preparation of nitrogen-containing heterocyclic compounds .

properties

IUPAC Name

2-bromo-6-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAMJVZHARZDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596146
Record name 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-[(oxolan-3-yl)oxy]pyridine

CAS RN

478366-27-7
Record name 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (S)-(+)-3-hydroxy-tetrahydrofuran (0.34 mL, 4.2 mmol) and dry THF (20 mL) was added NaH (0.17 g, 4.2 mmol, 60%) under N2 at RT. After 5 min, added 2,6-dibromopyridine. Stirred at RT for 4 h. Quenched with H2O and extracted with EtOAc. Washed organic layer with saturated NH4Cl, brine, dried (MgSO4) and concentrated in vacuo to give 2-bromo-6-(tetrahydro-furan-3-yloxy)-pyridine as a clear, colorless oil. MS m/z: 245.2 (M+H). Calc'd for C9H10BrNO2-244.09.
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0.34 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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